Cas no 1804656-71-0 (4-Bromo-3-(bromomethyl)-5-cyano-2-(difluoromethyl)pyridine)

4-Bromo-3-(bromomethyl)-5-cyano-2-(difluoromethyl)pyridine is a versatile halogenated pyridine derivative with significant utility in synthetic organic chemistry. Its structure features multiple reactive sites, including bromo and bromomethyl groups, enabling selective functionalization for the construction of complex heterocyclic frameworks. The presence of a cyano group enhances reactivity in nucleophilic substitution reactions, while the difluoromethyl moiety contributes to unique electronic properties, making it valuable in pharmaceutical and agrochemical research. This compound serves as a key intermediate in the development of biologically active molecules, offering precise control over molecular architecture. Its stability and well-defined reactivity profile make it a reliable building block for advanced synthetic applications.
4-Bromo-3-(bromomethyl)-5-cyano-2-(difluoromethyl)pyridine structure
1804656-71-0 structure
Product name:4-Bromo-3-(bromomethyl)-5-cyano-2-(difluoromethyl)pyridine
CAS No:1804656-71-0
MF:C8H4Br2F2N2
MW:325.935566902161
CID:4859141

4-Bromo-3-(bromomethyl)-5-cyano-2-(difluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-3-(bromomethyl)-5-cyano-2-(difluoromethyl)pyridine
    • Inchi: 1S/C8H4Br2F2N2/c9-1-5-6(10)4(2-13)3-14-7(5)8(11)12/h3,8H,1H2
    • InChI Key: ILAWLLRLTTZITG-UHFFFAOYSA-N
    • SMILES: BrC1C(C#N)=CN=C(C(F)F)C=1CBr

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 241
  • XLogP3: 2.5
  • Topological Polar Surface Area: 36.7

4-Bromo-3-(bromomethyl)-5-cyano-2-(difluoromethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029062409-1g
4-Bromo-3-(bromomethyl)-5-cyano-2-(difluoromethyl)pyridine
1804656-71-0 97%
1g
$1,445.30 2022-04-01

Additional information on 4-Bromo-3-(bromomethyl)-5-cyano-2-(difluoromethyl)pyridine

Recent Advances in the Application of 4-Bromo-3-(bromomethyl)-5-cyano-2-(difluoromethyl)pyridine (CAS: 1804656-71-0) in Chemical Biology and Pharmaceutical Research

The compound 4-Bromo-3-(bromomethyl)-5-cyano-2-(difluoromethyl)pyridine (CAS: 1804656-71-0) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and antiviral agents. This heterocyclic pyridine derivative exhibits unique structural features, including bromo and difluoromethyl substituents, which enhance its reactivity and potential for selective modifications. Recent studies have explored its utility in medicinal chemistry, highlighting its role in the construction of pharmacophores with improved binding affinity and metabolic stability.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this compound as a precursor in the synthesis of selective JAK2 inhibitors, which are critical for treating myeloproliferative disorders. The researchers employed a Suzuki-Miyaura coupling reaction to introduce aryl groups at the 4-position, followed by nucleophilic substitution at the 3-(bromomethyl) site to install various amine functionalities. The resulting compounds exhibited nanomolar potency against JAK2 while maintaining selectivity over other JAK isoforms, underscoring the versatility of this building block in kinase inhibitor design.

In the field of antiviral research, a recent patent application (WO2023056421) disclosed the incorporation of 1804656-71-0 into novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. The difluoromethyl group at the 2-position was found to significantly improve membrane permeability and oral bioavailability compared to traditional NNRTIs. Molecular docking studies revealed that the electron-withdrawing cyano group at the 5-position enhances hydrogen bonding interactions with key residues in the reverse transcriptase binding pocket.

From a synthetic chemistry perspective, advances in the large-scale production of 4-Bromo-3-(bromomethyl)-5-cyano-2-(difluoromethyl)pyridine have been reported by several fine chemical manufacturers. A 2024 process chemistry publication in Organic Process Research & Development described an optimized three-step synthesis from commercially available 2-amino-5-bromopyridine, achieving an overall yield of 68% with >99% purity. The improved protocol addresses previous challenges in controlling the regioselectivity of bromination and difluoromethylation reactions, making this valuable intermediate more accessible for drug discovery programs.

Ongoing research continues to explore new applications of this compound, particularly in targeted protein degradation (PROTACs) and covalent inhibitor development. Its dual reactive sites (bromomethyl and bromo substituents) allow for sequential functionalization, enabling the construction of bivalent molecules with precise spatial arrangements. As the pharmaceutical industry increasingly focuses on challenging targets, 1804656-71-0 is positioned to play a significant role in the next generation of small-molecule therapeutics.

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